Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate: is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a six-membered nitrogen-containing ring and a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar routes as those used in laboratory settings, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized under specific conditions.
Reduction: The nitrogen-containing ring can be reduced to form different amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active spirocyclic compound, which can then interact with enzymes or receptors. The nitrogen-containing ring may also play a role in binding to biological targets, influencing various pathways .
Comparison with Similar Compounds
- 6-Azaspiro[2.5]octane hydrochloride
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid
Comparison: Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 6-methyl-6-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-11-5-3-10(4-6-11)7-8(10)9(12)13-2/h8H,3-7H2,1-2H3 |
InChI Key |
CLILHEWSFIAVQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC2C(=O)OC |
Origin of Product |
United States |
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